- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatinSynthetic Communications, 2000, 30(12), 2143-2159,
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

96551-22-3 structure
商品名:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS番号:96551-22-3
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.12100
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 51.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 396°C at 760 mmHg
- フラッシュポイント: 193.3℃
- 屈折率: 1.553
- PSA: 51.46000
- LogP: 2.91680
- じょうきあつ: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
¥465.0 | 2022-10-09 | |
Chemenu | CM101361-10g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 95%+ | 10g |
$*** | 2023-05-29 | |
TRC | H946760-2g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
$ 138.00 | 2023-04-15 | ||
eNovation Chemicals LLC | D406526-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
$140 | 2024-05-23 | |
Apollo Scientific | OR1698-10g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 10g |
£171.00 | 2024-05-26 | |
eNovation Chemicals LLC | D691256-10g |
N-Boc-3-(hydroxymethyl)indole |
96551-22-3 | >95% | 10g |
$195 | 2024-07-20 | |
Apollo Scientific | OR1698-1g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 1g |
£45.00 | 2024-05-26 | |
TRC | H946760-5 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 5g |
230.00 | 2021-08-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 250mg |
¥45.0 | 2022-10-09 | |
TRC | H946760-2 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
110.00 | 2021-08-05 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
リファレンス
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
リファレンス
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic ActivityACS Catalysis, 2020, 10(19), 11567-11577,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
リファレンス
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchariOrganic & Biomolecular Chemistry, 2021, 19(1), 182-187,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol DerivativesOrganic Letters, 2018, 20(23), 7603-7606,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
リファレンス
- A Modular Formal Total Synthesis of (±)-CycloclavineJournal of Organic Chemistry, 2016, 81(4), 1723-1730,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1Chemistry - A European Journal, 2017, 23(40), 9577-9584,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
- Concise synthesis of (2R,4R)-monatinChemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
リファレンス
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminalsTetrahedron Letters, 2009, 50(51), 7169-7171,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
リファレンス
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow SystemsJournal of the American Chemical Society, 2005, 127(25), 9251-9254,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylationSynlett, 2009, (4), 653-657,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
リファレンス
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35ChemMedChem, 2020, 15(9), 799-807,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
リファレンス
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivativesRussian Chemical Bulletin, 2010, 59(2), 457-462,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
リファレンス
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium saltsBioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930,
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
- Di-tert-butyl dicarbonate
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

清らかである:99%/99%
はかる:25g/100g
価格 ($):394.0/1403.0